

Application Note: Validated UV-Spectrophotometric Method for Gemfibrozil Quantification in Microemulsions

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Compound Focus: Gemfibrozil

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1.0 Introduction Gemfibrozil (GFZ) is a fibric acid derivative widely used as a cholesterol-lowering agent [1]. The development of novel drug delivery systems, such as microemulsions, necessitates robust, simple, and cost-effective analytical methods for quality control and encapsulation efficiency studies. This application note details a validated UV spectrophotometric method for the specific quantification of **gemfibrozil** incorporated into microemulsion formulations. The method has been validated in accordance with the International Conference on Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) 39-NF34 guidelines, demonstrating suitability for its intended purpose [2] [1] [3].

2.0 Experimental Protocol

2.1 Materials and Reagents

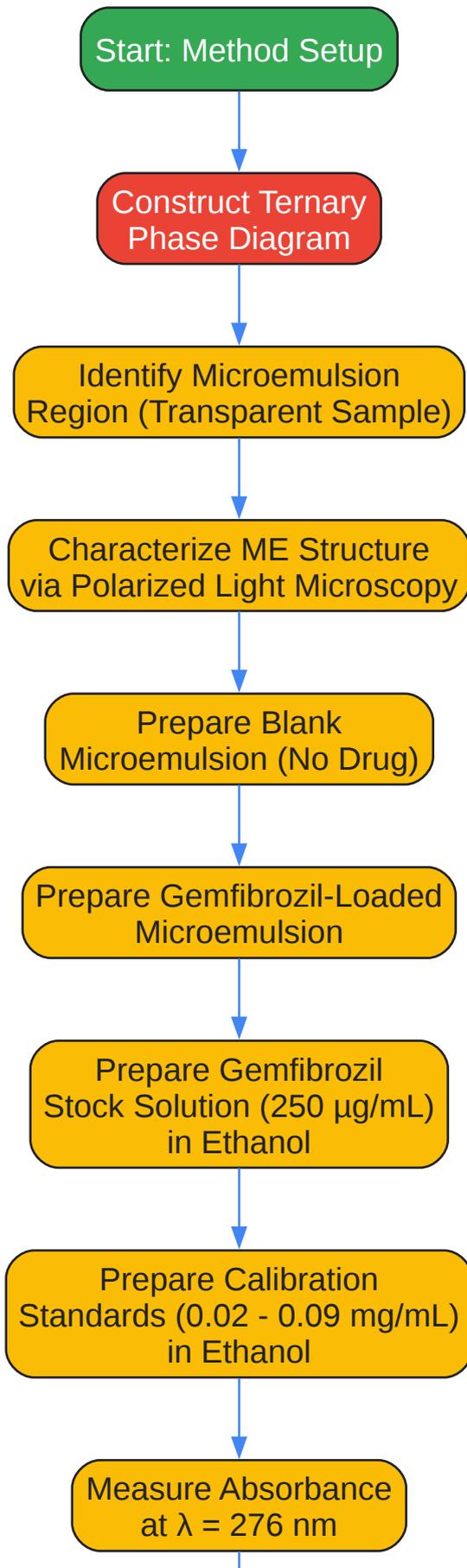
- **Analytical Standard: Gemfibrozil** (e.g., Sigma-Aldrich).
- **Solvent:** Absolute ethanol.
- **Formulation Components:** Oleic acid (oil phase), Tween 80 (surfactant), and Milli-Q water.
- **Buffer Components:** For TC199 buffer with glucose at pH 7.4: Sodium Chloride (NaCl), Potassium Chloride (KCl), Calcium Chloride (CaCl₂), Sodium Phosphate (NaHPO₄), Glucose (C₆H₁₂O₆), and Sodium Hydroxide (NaOH) [1].

2.2 Instrumentation

- UV-Vis Spectrophotometer with 1 cm quartz cells.

- Analytical balance.
- Polarized Light Microscope (e.g., Leica DMLP) for microemulsion characterization [1].
- Ultracentrifuge for encapsulation efficiency studies.

2.3 Formulation of Gemfibrozil-Loaded Microemulsions The experimental workflow for preparing and analyzing the microemulsions is outlined below.

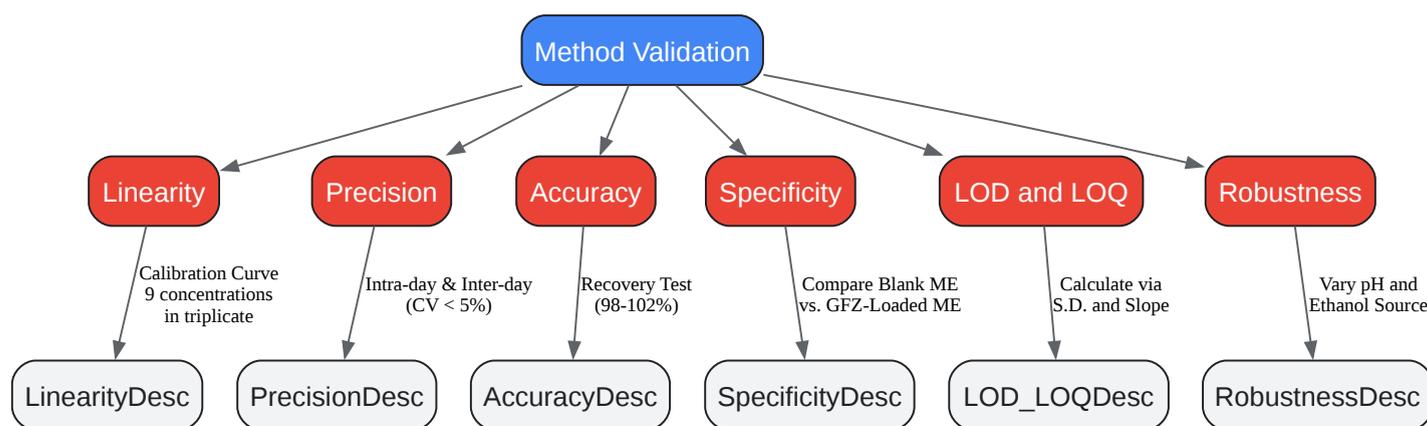




Data Analysis and Method Validation

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2.4 Analytical Method Validation Procedure The validation process systematically evaluates the method's performance against established criteria.



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2.4.1 Linearity Prepare a stock solution of GFZ at 250 µg/mL in absolute ethanol. From this, prepare a series of standard solutions in triplicate across a concentration range of **0.02 to 0.09 mg/mL** by diluting with absolute ethanol. Measure the absorbance of each solution at 276 nm using ethanol as a blank. Plot the average absorbance versus concentration and perform linear regression analysis [2] [1].

2.4.2 Precision

- **Intra-day Precision:** Analyze three different concentrations (e.g., low, medium, high) from the calibration range six times on the same day.
- **Inter-day Precision:** Analyze the same three concentrations in triplicate on three consecutive days. Calculate the **coefficient of variation (CV%)** for each concentration. The method is considered precise if the CV is **less than 5%** for all concentrations [2] [1] [3].

2.4.3 Accuracy (Recovery) Perform a standard addition recovery study by spiking a known amount of GFZ standard into a pre-analyzed microemulsion sample. The percentage recovery is calculated using the formula: **Recovery (%) = (Found Concentration / Added Concentration) × 100** Acceptance criteria for recovery are typically between **98% and 102%** [1].

2.4.4 Specificity Assess specificity by comparing the UV spectra of:

- The blank microemulsion (without drug).
- The **gemfibrozil** standard solution.
- The **gemfibrozil**-loaded microemulsion. The blank microemulsion should not show significant absorbance at 276 nm, confirming no interference from excipients [1].

2.4.5 Limits of Detection (LOD) and Quantitation (LOQ) The LOD and LOQ are calculated from the calibration curve data using the formulas:

- **LOD = (3.3 × σ) / S**
- **LOQ = (10 × σ) / S** Where 'σ' is the standard deviation of the y-intercept of the regression line, and 'S' is the slope of the calibration curve [1].

2.4.6 Robustness Determine the method's robustness by deliberately introducing small changes in analytical parameters, such as:

- Changing the pH of the solvent system.
- Using absolute ethanol from different manufacturers. The method is robust if the quantitative results remain unaffected (CV < 5%) by these minor variations [2] [1].

2.5 Determination of Encapsulation Efficiency (EE) To determine the extent of GFZ incorporation into the microemulsion, ultracentrifuge a weighed amount (e.g., 1 g) of the GFZ-loaded microemulsion at 15,000 rpm for approximately 20 minutes. Measure the concentration of free, untrapped GFZ in the supernatant using the validated UV method. Calculate the encapsulation efficiency using the formula: **EE (%) = [(Total GFZ Added - Free GFZ) / Total GFZ Added] × 100** [1].

3.0 Validation Results and Data The method was successfully validated, with all parameters meeting ICH and USP acceptance criteria. The key quantitative results are summarized below.

Table 1: Summary of Method Validation Parameters for Gemfibrozil Quantification

Validation Parameter	Experimental Results	Acceptance Criteria
Wavelength (λ_{\max})	276 nm	N/A
Linearity Range	0.02 - 0.09 mg/mL	N/A
Coefficient of Determination (R^2)	0.9898 - 0.9984 [2] [1] [3]	$R^2 > 0.98$
Precision (CV%)	< 5% [2] [1] [3]	CV% < 5%
Accuracy (Recovery %)	98 - 102% [1]	98 - 102%
Specificity	No interference from blank microemulsion [1]	No interference
Robustness	CV% < 5% under varied conditions [2] [1]	CV% < 5%

4.0 Discussion The validated UV method presents a straightforward, cost-effective, and reliable alternative to more complex techniques like HPLC or LC-MS [4] for the quantification of **gemfibrozil** in microemulsions. The method demonstrated excellent linearity within the specified range, with R^2 values consistently above 0.989. High precision and accuracy, evidenced by low CV% and recovery values within 98-102%, ensure the method's reliability for routine analysis. Furthermore, the method was shown to be specific for **gemfibrozil** in the presence of microemulsion excipients and robust against minor procedural variations.

5.0 Conclusion This application note provides a comprehensively validated protocol for the quantification of **gemfibrozil** in microemulsion formulations using UV spectrophotometry. The method complies with ICH and USP guidelines, proving it to be linear, precise, accurate, specific, and robust. This protocol is directly applicable for researchers and scientists in pharmaceutical development for quality control, stability testing, and determining the encapsulation efficiency of **gemfibrozil** in novel microemulsion-based drug delivery systems.

6.0 References

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